N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine
Description
N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine is a tricyclic heterocyclic compound featuring a fused bicyclic structure with three nitrogen atoms distributed across its 12-membered ring system. The core scaffold, 4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene, is substituted at the 5-position with a diethylamine group.
Its diethyl substitution may enhance lipophilicity compared to simpler derivatives, influencing solubility and bioavailability.
Properties
Molecular Formula |
C13H20N4 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N,N-diethyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-5-amine |
InChI |
InChI=1S/C13H20N4/c1-3-17(4-2)13-14-8-10-11-6-5-9(15-11)7-12(10)16-13/h8-9,11,15H,3-7H2,1-2H3 |
InChI Key |
SCEWXSSVSNGCMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C2C3CCC(N3)CC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine typically involves multiple steps. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and alcohols; reaction conditions depend on the specific nucleophile and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their distinguishing features:
*Molecular formula inferred from structural analogs.
Structural and Functional Insights
- Substituent Effects: The diethylamine group in the target compound likely increases lipophilicity compared to the methylamine derivative (logP ~1.5 vs. The tert-butyl analog () introduces steric hindrance, which may limit binding to shallow protein pockets but improve selectivity for deeper hydrophobic cavities . The carboxamide derivative () demonstrates how functionalization of the tricyclic core (e.g., adding a carboxamide-linked aryl group) can redirect biological activity toward specific targets, such as nervous system receptors .
Salt Forms :
Synthetic Accessibility :
Pharmacological Potential
While direct data for the diethyl compound are unavailable, its structural analogs provide clues:
- The carboxamide derivative () is explicitly noted as a PPI modulator, indicating that the tricyclic core is a viable scaffold for disrupting protein interactions .
- The methylamine dihydrochloride salt () may serve as a precursor for prodrugs, given its improved solubility profile .
Biological Activity
N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine is a compound of significant interest due to its potential biological activities. This article reviews its biological activity based on recent research findings, including antimicrobial properties, cytotoxicity against cancer cell lines, and its mechanism of action.
Chemical Structure and Properties
The compound belongs to the triazene class of compounds, characterized by a triazine ring structure. The molecular formula is , with a molecular weight of 220.28 g/mol. Its unique structure contributes to various biological activities.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of triazene derivatives. For instance:
- Antifungal and Antibacterial Properties : Research indicates that triazene compounds exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis. Minimum inhibitory concentration (MIC) values for these compounds were reported as low as 0.02 mg/mL against MRSA .
Table 1: Antimicrobial Activity of Triazene Compounds
| Compound Name | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| N,N-Diethyl-4,6,12-triazatricyclo... | MRSA | 0.02 |
| Mycobacterium smegmatis | 0.03 | |
| Escherichia coli | 0.28 | |
| Pseudomonas aeruginosa | Satisfactory | |
| Enterococcus faecalis | 0.64 |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various human cancer cell lines such as MCF-7 (breast adenocarcinoma) and DU-145 (prostate carcinoma). The results indicate that triazene compounds possess significant cytotoxic effects.
- IC50 Values : The IC50 for MCF-7 cells was found to be approximately 5.59 µg/mL, while for DU-145 cells it was reported at 4.91 µg/mL .
Table 2: Cytotoxicity of Triazene Compounds
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | 5.59 |
| DU-145 (Prostate) | 4.91 |
| HeLa (Cervical) | Not specified |
The mechanism by which this compound exerts its biological effects is primarily linked to its ability to form reactive diazonium species that can alkylate DNA . This property is crucial for its anticancer activity and antimicrobial effects.
Case Studies and Research Findings
Several studies have highlighted the biological activity of triazene derivatives:
- Anticancer Activity : A study demonstrated that triazene compounds effectively reduced the size of neoplastic cells in vitro.
- Antimicrobial Resistance : The effectiveness of these compounds against multidrug-resistant bacteria presents a promising avenue for addressing antibiotic resistance in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
